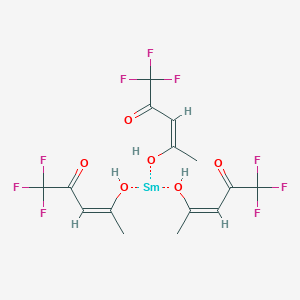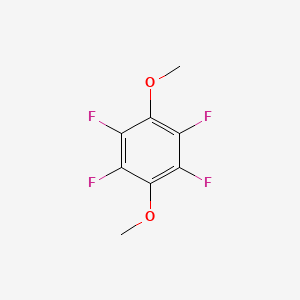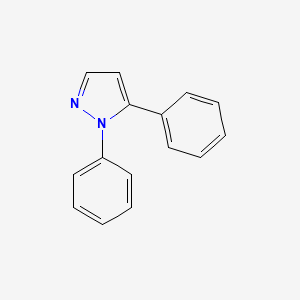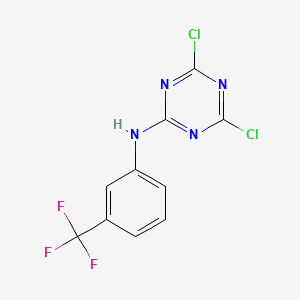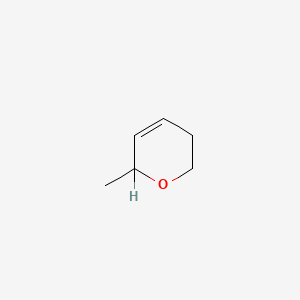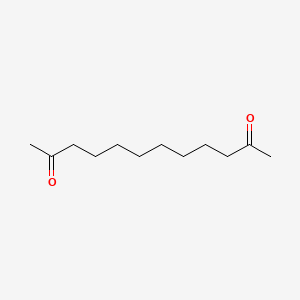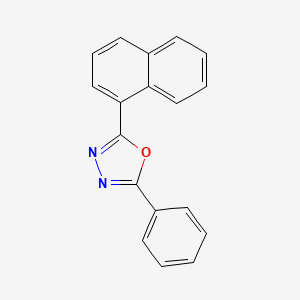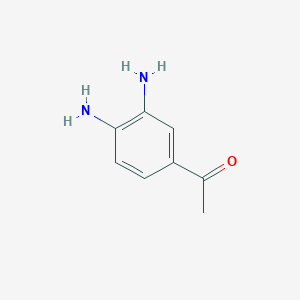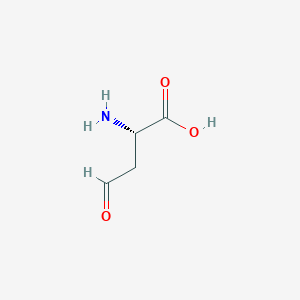
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-
Descripción general
Descripción
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: is a complex organic compound belonging to the class of bicyclic alcohols. This compound features a bicyclic structure with a hydroxyl group (-OH) and a dimethylamino group (-N(CH₃)₂) attached to the carbon framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- typically involves multiple steps, starting with the base bicyclic structure, bicyclo[2.2.1]heptane . The process may include:
Functionalization: : Introduction of functional groups such as hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups.
Protection and Deprotection: : Protecting groups may be used to prevent unwanted reactions during intermediate steps.
Purification: : Final purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring cost-effective and efficient processes. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties and potential use in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the dimethylamino group can interact with various biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-: is unique due to its bicyclic structure and functional groups. Similar compounds include:
Bicyclo[2.2.1]heptane: : A simpler bicyclic structure without functional groups.
Norbornane: : Another bicyclic compound with a similar ring structure.
DABCO (1,4-diazabicyclo[2.2.2]octane): : A bicyclic compound with nitrogen atoms in the ring.
Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- .
Propiedades
IUPAC Name |
1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJRWUZYBHBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973812 | |
| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58256-43-2 | |
| Record name | Bornan-2-exo-ol, 10-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




